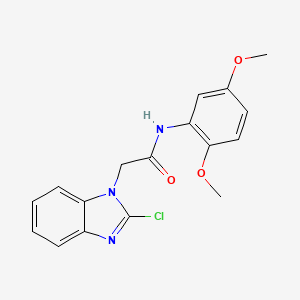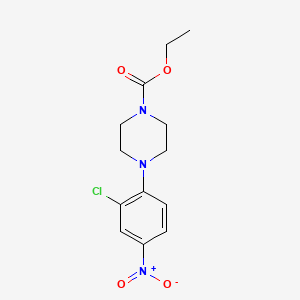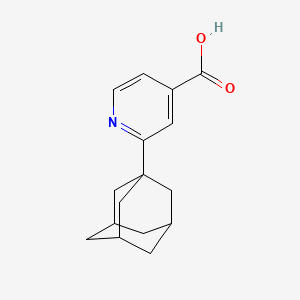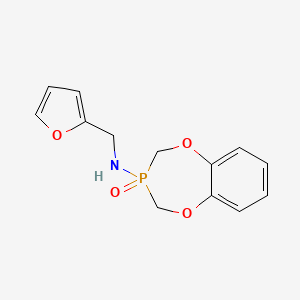
2-(2-chloro-1H-benzimidazol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chloro-1H-benzimidazol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide: is a synthetic organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The compound’s structure features a benzimidazole ring substituted with a chlorine atom and an acetamide group linked to a dimethoxyphenyl moiety. This unique structure imparts specific chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-1H-benzimidazol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide typically involves the following steps:
Formation of 2-chlorobenzimidazole: The starting material, o-phenylenediamine, is reacted with a chlorinating agent such as thionyl chloride or phosphorus oxychloride to form 2-chlorobenzimidazole.
Acylation: The 2-chlorobenzimidazole is then acylated with 2,5-dimethoxyphenylacetyl chloride in the presence of a base such as triethylamine or pyridine to yield the desired compound.
The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes and automated reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
化学反応の分析
反応の種類
酸化: この化合物は、特にベンゾイミダゾール環で酸化反応を起こす可能性があり、さまざまな酸化された誘導体の形成につながります。
還元: 還元反応は、アセトアミド基を標的にして、それをアミンに変換することができます。
置換: ベンゾイミダゾール環上の塩素原子は、アミンやチオールなどの他の求核剤で置換されて、新しい誘導体を形成することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素、過マンガン酸カリウム、三酸化クロムなどがあります。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: 求核置換反応は、水酸化ナトリウムや炭酸カリウムなどの塩基の存在下で、ジメチルスルホキシド (DMSO) やジメチルホルムアミド (DMF) などの極性非プロトン性溶媒中で行われることがよくあります。
生成される主な生成物
酸化: 酸化されたベンゾイミダゾール誘導体。
還元: 元の化合物のアミノ誘導体。
置換: 使用される求核剤に応じて、さまざまな置換されたベンゾイミダゾール誘導体。
4. 科学研究への応用
2-(2-クロロ-1H-ベンゾイミダゾール-1-イル)-N-(2,5-ジメトキシフェニル)アセトアミドは、いくつかの科学研究に適用されています。
化学: より複雑な分子の合成のためのビルディングブロックとして、および配位化学におけるリガンドとして使用されます。
生物学: 潜在的な抗菌および抗ウイルス活性について調査されています。
医学: 抗がん特性と治療薬としての可能性について探求されています。
産業: 新しい材料の開発に利用され、医薬品の合成における中間体として使用されます。
科学的研究の応用
2-(2-chloro-1H-benzimidazol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
2-(2-クロロ-1H-ベンゾイミダゾール-1-イル)-N-(2,5-ジメトキシフェニル)アセトアミドの作用機序には、特定の分子標的と経路との相互作用が関与します。
分子標的: この化合物は、DNA合成やタンパク質機能などの細胞プロセスに関与する酵素や受容体を標的にする可能性があります。
関与する経路: 細胞の増殖とアポトーシスを調節するシグナル伝達経路を妨害することで、その潜在的な抗がん作用を引き出す可能性があります。
6. 類似の化合物との比較
類似の化合物
2-(2-クロロ-1H-ベンゾイミダゾール-1-イル)-N-フェニルアセトアミド: フェニル環にジメトキシ置換がありません。
2-(2-クロロ-1H-ベンゾイミダゾール-1-イル)-N-(4-メトキシフェニル)アセトアミド: フェニル環にメトキシ基が1つあります。
2-(2-クロロ-1H-ベンゾイミダゾール-1-イル)-N-(3,4-ジメトキシフェニル)アセトアミド: フェニル環に異なる位置にメトキシ基があります。
独自性
2-(2-クロロ-1H-ベンゾイミダゾール-1-イル)-N-(2,5-ジメトキシフェニル)アセトアミドのフェニル環に2つのメトキシ基が存在することは、その反応性と生物活性を影響を与える可能性のある、独特の電子特性と立体特性を付与します。これは、他の類似の化合物とは異なるものであり、治療薬としての可能性を高める可能性があります。
類似化合物との比較
Similar Compounds
2-(2-chloro-1H-benzimidazol-1-yl)-N-phenylacetamide: Lacks the dimethoxy substitution on the phenyl ring.
2-(2-chloro-1H-benzimidazol-1-yl)-N-(4-methoxyphenyl)acetamide: Contains a single methoxy group on the phenyl ring.
2-(2-chloro-1H-benzimidazol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide: Has methoxy groups at different positions on the phenyl ring.
Uniqueness
The presence of two methoxy groups on the phenyl ring of 2-(2-chloro-1H-benzimidazol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide imparts unique electronic and steric properties, which can influence its reactivity and biological activity. This makes it distinct from other similar compounds and may enhance its potential as a therapeutic agent.
特性
分子式 |
C17H16ClN3O3 |
|---|---|
分子量 |
345.8 g/mol |
IUPAC名 |
2-(2-chlorobenzimidazol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C17H16ClN3O3/c1-23-11-7-8-15(24-2)13(9-11)19-16(22)10-21-14-6-4-3-5-12(14)20-17(21)18/h3-9H,10H2,1-2H3,(H,19,22) |
InChIキー |
CYUKRPLZWVFNEW-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CN2C3=CC=CC=C3N=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-benzylpiperidin-1-yl)-N-[3,5-bis(trifluoromethyl)phenyl]acetamide](/img/structure/B11488602.png)
![3'-[4-(Benzyloxy)phenyl]-1-propanoyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B11488604.png)

![3-Pyridinecarboxylic acid, 1,4,5,6-tetrahydro-4-[[(4-methoxyphenyl)amino]carbonyl]-2-methyl-6-oxo-, methyl ester](/img/structure/B11488618.png)
![N'-{[(3-nitrophenyl)carbonyl]oxy}-4-(piperidin-1-ylmethyl)benzenecarboximidamide](/img/structure/B11488627.png)
![2-(butylsulfanyl)-6-methyl-5-[2-(2-methylphenoxy)ethyl]pyrimidin-4(3H)-one](/img/structure/B11488642.png)

![3'-Nitro-6'A,11'-dihydro-5'H-spiro[1,5-diazinane-3,6'-isoindolo[2,1-A]quinoline]-2,4,6-trione](/img/structure/B11488658.png)
![ethyl 2-{[(7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11488675.png)

![N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]-3,4,5-triethoxybenzamide](/img/structure/B11488682.png)
![Propan-2-yl 7-(3-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11488683.png)
![[2-[2-(2-Oxobenzothiazol-3-yl)acetylamino]thiazol-4-yl]acetic acid, ethyl ester](/img/structure/B11488688.png)
